molecular formula C7H10Cl2N4 B1375802 Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride CAS No. 1352305-27-1

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

Cat. No.: B1375802
CAS No.: 1352305-27-1
M. Wt: 221.08 g/mol
InChI Key: WMQSEFDZOZYILP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a heterocyclic compound with significant applications in medicinal chemistry and drug development. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring. The presence of the methanamine group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable scaffold in various chemical and biological studies .

Scientific Research Applications

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in organic reactions

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and biological activity suggest potential for future developments .

Biochemical Analysis

Biochemical Properties

6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. For instance, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can act as an inhibitor for certain kinases, thereby modulating signal transduction pathways .

Cellular Effects

The effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling pathways such as the PI3K/AKT pathway, which is critical for cell growth and survival . Additionally, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are seen .

Metabolic Pathways

6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic flux of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can influence the levels of key metabolites, thereby affecting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl is transported and distributed through interactions with specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl in the bloodstream.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of structural features, reactivity, and broad range of applications in various scientific fields .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-6-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSEFDZOZYILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857171
Record name 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352305-27-1
Record name 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Reactant of Route 2
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Reactant of Route 3
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Reactant of Route 4
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Reactant of Route 5
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Reactant of Route 6
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride

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